molecular formula C9H9NO2 B8355978 4-Pyridin-3-yl-but-3-enoic acid CAS No. 1005327-54-7

4-Pyridin-3-yl-but-3-enoic acid

Cat. No. B8355978
M. Wt: 163.17 g/mol
InChI Key: MHVJWSPYMHAALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)CC=Cc1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[H-:1].[n:2]1[cH:3][c:4]([CH:8]=[CH:9][CH2:10][C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:5][cH:6][cH:7]1>>[n:2]1[cH:3][c:4]([CH:8]=[CH:9][CH2:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H-]
Name
CCOC(=O)CC=Cc1cccnc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CC=Cc1cccnc1

Outcomes

Product
Name
Type
product
Smiles
O=C(O)CC=Cc1cccnc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.